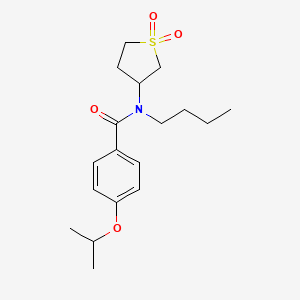

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropoxybenzamide

Description

Properties

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4S/c1-4-5-11-19(16-10-12-24(21,22)13-16)18(20)15-6-8-17(9-7-15)23-14(2)3/h6-9,14,16H,4-5,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBFMBNQMJSLPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropoxybenzamide is a compound that belongs to a class of chemicals known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C18H26N2O3S

- Molecular Weight : 342.47 g/mol

- CAS Number : 16766-64-6

This compound features a tetrahydrothiophene ring with a dioxo group and an isopropoxybenzamide moiety, contributing to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of the dioxo group in the tetrahydrothiophene ring suggests potential antioxidant properties. Antioxidants play a critical role in neutralizing free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.

- Antimicrobial Activity : Some derivatives of thiophene compounds have shown promising antimicrobial effects against various bacteria and fungi, suggesting that this compound may possess similar properties.

Study 1: Antioxidant Properties

A study conducted by researchers at the University of Kwazulu-Natal investigated the antioxidant potential of various thiophene derivatives, including compounds similar to this compound. The findings indicated that these compounds effectively scavenged free radicals and reduced oxidative stress markers in vitro .

Study 2: Anti-inflammatory Activity

Another research project focused on the anti-inflammatory effects of thiophene-based compounds. In this study, this compound was tested in animal models for its ability to reduce inflammation induced by lipopolysaccharides (LPS). The results demonstrated a significant decrease in inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Study 3: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of several thiophene derivatives against common pathogens. The results showed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial agents .

Comparative Analysis of Biological Activities

| Biological Activity | Compound Tested | Results |

|---|---|---|

| Antioxidant | Thiophene Derivative A | Significant free radical scavenging |

| Anti-inflammatory | This compound | Reduced LPS-induced inflammation |

| Antimicrobial | This compound | Effective against S. aureus and E. coli |

Comparison with Similar Compounds

Key Observations:

The bromine atom in introduces both steric bulk and electron-withdrawing effects, which may influence binding to hydrophobic pockets or alter metabolic stability.

Steric and Electronic Effects: The 4-isopropylbenzyl group in adds significant steric bulk, which could hinder binding to sterically sensitive targets.

Molecular Weight and Drug-Likeness :

- The target compound (422.5 g/mol) and (407.6 g/mol) fall within Lipinski’s rule of five limits, whereas (576.8 g/mol) and (563.5 g/mol) exceed recommended thresholds, suggesting challenges in bioavailability .

Inferred Pharmacological Implications

- Target Compound : The isopropoxy group balances solubility and lipophilicity, making it a candidate for oral administration. The butyl chain may confer moderate metabolic stability compared to bulkier N-aryl groups .

- Compound : The hexyloxy group and bulky benzyl substituent may enhance CNS penetration but increase CYP450-mediated metabolism risk.

- Compound : The bromine atom could act as a hydrogen bond acceptor or halogen-bonding moiety, useful in targeting proteins with halogen-binding pockets .

- Compound : The thiophene moiety may improve binding to metalloenzymes or receptors with sulfur-affinitive residues .

Q & A

Basic: What synthetic routes are recommended for optimizing the yield of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropoxybenzamide?

Methodological Answer:

Key steps include:

- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) for coupling the butylamine and tetrahydrothiophene sulfone moieties. Reaction temperature (0–25°C) and solvent polarity (e.g., DMF vs. THF) significantly affect yield .

- Isopropoxy Introduction : Employ nucleophilic aromatic substitution (SNAr) on 4-fluorobenzamide derivatives using isopropanol under basic conditions (K₂CO₃, DMSO, 80°C) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) ensures >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

Use orthogonal analytical techniques:

- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., δ 1.2–1.4 ppm for isopropyl methyl groups, δ 3.5–4.0 ppm for tetrahydrothiophene sulfone protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding interactions (if crystalline form is obtainable) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

Prioritize target-specific assays:

- Enzyme Inhibition : Test against kinases or GPCRs using fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays. IC₅₀ values <10 µM suggest therapeutic potential .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Compare with positive controls (e.g., doxorubicin) .

- Solubility Assessment : Perform shake-flask method in PBS (pH 7.4) with HPLC quantification to guide formulation studies .

Advanced: How do substituents (e.g., isopropoxy, sulfone) influence pharmacological activity?

Methodological Answer:

Conduct structure-activity relationship (SAR) studies:

- Isopropoxy Group : Replace with methoxy or ethoxy to assess steric/electronic effects on target binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions .

- Sulfone Moiety : Compare with sulfide or sulfonamide analogs to evaluate oxidative stability and hydrogen-bond acceptor capacity. In vitro metabolic stability assays (e.g., liver microsomes) quantify degradation rates .

- Butyl Chain : Test shorter/longer alkyl chains (e.g., methyl, hexyl) to optimize lipophilicity (logP) and membrane permeability (Caco-2 assay) .

Advanced: What strategies resolve contradictions in biological data across studies?

Methodological Answer:

Address discrepancies via:

- Dose-Response Replication : Retest conflicting results using standardized protocols (e.g., fixed incubation times, serum-free media) .

- Orthogonal Assays : Confirm kinase inhibition via both radiometric (³²P-ATP) and luminescent (ADP-Glo™) assays to rule out false positives .

- Meta-Analysis : Pool data from multiple labs using Bayesian statistics to identify outliers and refine EC₅₀/IC₅₀ confidence intervals .

Advanced: How to design in vivo studies for assessing blood-brain barrier (BBB) penetration?

Methodological Answer:

- Pharmacokinetic Profiling : Administer compound intravenously (1–5 mg/kg) in rodents. Measure plasma and brain homogenate concentrations via LC-MS/MS at 0.5, 2, 6, and 24 hours .

- BBB-Specific Models : Use MDCK-MDR1 monolayers to calculate permeability (Papp) and efflux ratios. Correlate with in vivo brain/plasma ratios .

- Imaging Studies : Radiolabel the compound (e.g., ¹⁸F isotope) and perform PET/MRI to visualize CNS distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.